molecular formula C9H9N3O3 B2711372 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 881587-44-6

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2711372
CAS RN: 881587-44-6
M. Wt: 207.189
InChI Key: ZCIBBWZPGAMQBI-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H9N3O3 . It has a molecular weight of 207.19 . The compound is stored at a temperature of 28°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile was reported . Another study reported the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .


Molecular Structure Analysis

The InChI code for 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is 1S/C9H9N3O3/c1-5-7(4-10)9(13)11(3)6(2)8(5)12(14)15/h1-3H3 . A study on a similar compound, 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, reported that the crystals belong to the monoclinic system and each contain four molecules in the unit cell .


Chemical Reactions Analysis

The Knoevenagel condensation (Cope version) of acetone with cyanoacetanilide resulted in the formation of 4,4,6-trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyri . Another study reported that the reaction in THF at 0 °C gave a mixture of dihydropyridines containing about 35–40% of 1,4-dihydropyridine along with the 1,2-dihydropyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile include a molecular weight of 207.19 . The compound is stored at a temperature of 28°C .

Scientific Research Applications

Spectroscopic Analysis

This compound and its derivatives have been extensively studied for their structural and optical properties. Cetina et al. (2010) conducted X-ray and spectroscopic analyses of similar pyridine derivatives, focusing on their fluorescence spectra in various solvents. They observed that the effects of substituents significantly influence the emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).

Molecular and Crystal Structure

The molecular and crystal structures of related compounds have been explored through X-ray diffraction analysis. Jansone et al. (2007) prepared single crystals of similar pyridine derivatives, revealing that these compounds exhibit a distorted envelope conformation and form dimers stabilized by intermolecular hydrogen bonds (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Cytotoxicity Studies

A series of derivatives of this compound have been synthesized and their cytotoxic activities against various tumor cell lines have been investigated. Lukevics et al. (2009) found that certain phenylvinyl derivatives exhibited high cytotoxic activity towards human fibrosarcoma and mouse hepatoma cells (Lukevics, Jansone, Leite, Popelis, Andreeva, Shestakova, Domracheva, Bridane, & Kanepe, 2009).

Quantum-Chemical Investigations

The mechanism of formation of related compounds has been studied using quantum-chemical methods. Fleisher et al. (2006) employed the AM1 method to investigate the reaction process, revealing a cascade formation mechanism leading to the final product (Fleisher, Jansone, Leite, & Lukevics, 2006).

Inhibition of Mild Steel Corrosion

The compound has been evaluated for its potential in inhibiting mild steel corrosion, particularly in acidic environments. Mourya et al. (2016) studied the effect of this compound, combined with iodide ions, on the corrosion process and found significant inhibition efficiency, suggesting a synergistic mechanism between the compound and iodide ions (Mourya, Singh, Rastogi, & Singh, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

1,4,6-trimethyl-5-nitro-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-7(4-10)9(13)11(3)6(2)8(5)12(14)15/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBBWZPGAMQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

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